molecular formula C14H21ClINO B1397604 2-{2-[(4-Iodobenzyl)oxy]ethyl}piperidine hydrochloride CAS No. 1220016-32-9

2-{2-[(4-Iodobenzyl)oxy]ethyl}piperidine hydrochloride

Cat. No.: B1397604
CAS No.: 1220016-32-9
M. Wt: 381.68 g/mol
InChI Key: ASNROWVHVGJGRC-UHFFFAOYSA-N
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Description

2-{2-[(4-Iodobenzyl)oxy]ethyl}piperidine hydrochloride is a chemical compound with the molecular formula C14H21ClINO. It is known for its unique structure, which includes a piperidine ring substituted with an iodobenzyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(4-Iodobenzyl)oxy]ethyl}piperidine hydrochloride typically involves the reaction of 4-iodobenzyl chloride with 2-(piperidin-1-yl)ethanol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-{2-[(4-Iodobenzyl)oxy]ethyl}piperidine hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom in the benzyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction Reactions: Reduction of the compound can lead to the formation of deiodinated derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or thiourea can be used for substitution reactions, typically under mild heating.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

    Substitution: Formation of azido or thiol derivatives.

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of deiodinated piperidine derivatives.

Scientific Research Applications

2-{2-[(4-Iodobenzyl)oxy]ethyl}piperidine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a radiolabeled compound in imaging studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.

    Industry: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 2-{2-[(4-Iodobenzyl)oxy]ethyl}piperidine hydrochloride involves its interaction with specific molecular targets. The iodobenzyl group can facilitate binding to certain receptors or enzymes, leading to modulation of their activity. The piperidine ring may also contribute to the compound’s overall pharmacological profile by enhancing its binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

  • 2-{2-[(4-Bromobenzyl)oxy]ethyl}piperidine hydrochloride
  • 2-{2-[(4-Chlorobenzyl)oxy]ethyl}piperidine hydrochloride
  • 2-{2-[(4-Fluorobenzyl)oxy]ethyl}piperidine hydrochloride

Uniqueness

2-{2-[(4-Iodobenzyl)oxy]ethyl}piperidine hydrochloride is unique due to the presence of the iodine atom, which can enhance its reactivity and binding properties compared to its bromine, chlorine, and fluorine analogs. This makes it particularly valuable in applications requiring high specificity and reactivity .

Properties

IUPAC Name

2-[2-[(4-iodophenyl)methoxy]ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20INO.ClH/c15-13-6-4-12(5-7-13)11-17-10-8-14-3-1-2-9-16-14;/h4-7,14,16H,1-3,8-11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASNROWVHVGJGRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CCOCC2=CC=C(C=C2)I.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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